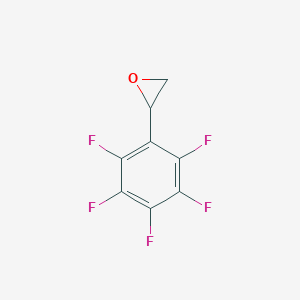

2-(2,3,4,5,6-Pentafluorophenyl)oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,3,4,5,6-Pentafluorophenyl)oxirane: is an organic compound with the molecular formula C9H5F5O It is characterized by the presence of a three-membered epoxide ring attached to a pentafluorophenyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane typically involves the reaction of pentafluorobenzaldehyde with an appropriate epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the aldehyde group to an epoxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

化学反応の分析

Types of Reactions: 2-(2,3,4,5,6-Pentafluorophenyl)oxirane can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

Reduction: The compound can be reduced to form corresponding alcohols.

Oxidation: Further oxidation can lead to the formation of diols or other oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed.

Major Products:

Nucleophilic Substitution: The major products are substituted alcohols or ethers.

Reduction: The major products are alcohols.

Oxidation: The major products are diols or other oxidized derivatives.

科学的研究の応用

Chemical Synthesis

Reagent in Organic Chemistry

- Electrophilic Reactions : The high electrophilicity of 2-(2,3,4,5,6-pentafluorophenyl)oxirane makes it a valuable reagent in organic synthesis. It can participate in nucleophilic substitution reactions to form diverse derivatives that may possess unique biological or chemical properties.

- Synthesis of Complex Molecules : This oxirane can be utilized in the synthesis of complex molecules through ring-opening reactions. The presence of the pentafluorophenyl group enhances the reactivity and selectivity of these reactions .

Material Science

Development of Advanced Materials

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can lead to materials with enhanced thermal stability and chemical resistance. These materials are particularly useful in coatings and electronic applications .

- Nanocomposites : Research indicates that this compound can be used to develop nanocomposites with improved mechanical and thermal properties. The fluorinated nature contributes to lower surface energy and increased hydrophobicity .

Biomedical Applications

Potential in Drug Development

- Bioconjugation : The ability of this compound to modify biomolecules such as proteins and nucleic acids is being explored for therapeutic applications. Its electrophilic character allows it to form stable conjugates with various biomolecules.

- Diagnostic Imaging : Due to the high density of fluorine atoms, this compound has potential applications in imaging techniques such as 19F NMR imaging. It can serve as a contrast agent due to its unique spectroscopic properties .

Case Studies

作用機序

The mechanism of action of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The pentafluorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

類似化合物との比較

- 2-(2,3,4,5,6-Pentafluorophenyl)methyl]oxirane

- 2,3,4,5,6-Pentafluorobenzaldehyde

- 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid

Comparison: 2-(2,3,4,5,6-Pentafluorophenyl)oxirane is unique due to the presence of both an epoxide ring and a pentafluorophenyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds. The pentafluorophenyl group also enhances the compound’s electron-withdrawing ability, making it more reactive in certain chemical reactions.

生物活性

2-(2,3,4,5,6-Pentafluorophenyl)oxirane is a fluorinated epoxide that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and relevant case studies.

Molecular Formula: C12H6F5O

Molecular Weight: 292.17 g/mol

IUPAC Name: this compound

CAS Number: 67542-43-2

The presence of five fluorine atoms in the pentafluorophenyl group significantly alters the electronic properties of the molecule, enhancing its stability and lipophilicity compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This epoxide can react with various biological targets including proteins and nucleic acids through nucleophilic attack on the epoxide ring. The resulting adducts can lead to alterations in enzyme activity or gene expression.

Potential Biological Targets:

- Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors: Interactions with cell surface receptors could influence signaling pathways.

- DNA/RNA: Covalent modifications to nucleic acids may result in mutagenic effects or influence transcriptional regulation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity

In cytotoxicity assays using human cancer cell lines (e.g., HeLa and MCF-7), this compound displayed dose-dependent cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The mechanism behind this cytotoxicity may involve the induction of oxidative stress or direct DNA damage due to the formation of reactive intermediates.

Case Studies

-

Epoxidation Reactions:

A study highlighted the use of this compound as a reagent in epoxidation reactions catalyzed by magnesium alkylperoxides. The presence of pentafluorophenyl groups enhanced the reaction rates significantly due to their electron-withdrawing effects . -

Polymerization Potential:

The compound has also been investigated for its potential in polymer chemistry. Its reactivity allows it to serve as a monomer in the synthesis of fluorinated polymers with desirable thermal and mechanical properties .

特性

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZPTXICNGFRDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。